molecular formula C17H13N3O B2981992 1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 320422-47-7

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

Cat. No. B2981992
CAS RN: 320422-47-7
M. Wt: 275.311
InChI Key: ZLHXNRJEXRJRBC-KNTRCKAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, and a phenylhydrazone group, which is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The indole group consists of a benzene ring fused to a pyrrole ring, and the phenylhydrazone group contains a nitrogen-nitrogen double bond .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on its structure. The indole group is aromatic and relatively stable, but can undergo electrophilic substitution. The phenylhydrazone group can act as a nucleophile in reactions .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Isatins and Their Synthetic Versatility : Isatins, including 1H-indole-2,3-dione derivatives, are synthetically versatile substrates used for the synthesis of a large variety of heterocyclic compounds such as indoles and quinolines. They serve as raw materials for drug synthesis and have been found in mammalian tissues, indicating a role in modulating biochemical processes (Garden & Pinto, 2001).

Cyclin-Dependent Kinase 2 Inhibition : Oxindole-based compounds, closely related to 1H-indole-2,3-dione 3-phenylhydrazones, have been shown to potently inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme in cell cycle regulation. This inhibition could potentially be utilized in the prevention of chemotherapy-induced alopecia (Bramson et al., 2001).

Medicinal Chemistry and Pharmacology

Anti-Tumor and Anti-Inflammatory Properties : Derivatives of 1H-indole-2,3-dione have been explored for their anti-tumor and anti-inflammatory properties. For example, diorganosilicon(IV) complexes of indole-2,3-dione derivatives have shown promising results as ecofriendly fungicides and bactericides with significant pharmacodynamic significance (Singh & Nagpal, 2005).

Copper-Selective Electrodes : 1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes, highlighting the utility of indole-2,3-dione derivatives in analytical chemistry applications (Kopylovich et al., 2011).

Material Science and Catalysis

Catalytic Activity in Organic Synthesis : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas, containing indole derivatives, have demonstrated exceptional catalytic activity in acid-catalyzed condensation reactions. This activity is attributed to the formation of hydrogen bonds involving neighboring –SO3H groups, indicating the potential of these materials in catalysis (Siegel et al., 2012).

properties

IUPAC Name

3-phenyldiazenyl-1-prop-2-ynylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-2-12-20-15-11-7-6-10-14(15)16(17(20)21)19-18-13-8-4-3-5-9-13/h1,3-11,21H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNJNBOLDBROPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2C(=C1O)N=NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-propynyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)

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